

ZINC20906412: A Technical Overview and Structural Visualization

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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZINC20906412**, a recently identified potent inhibitor of Poly(ADP-ribose) Polymerase-10 (PARP10). This document summarizes its structural features, relevant experimental data, and the methodologies employed in its identification and characterization, tailored for an audience in drug discovery and development.

Compound Identification and Properties

ZINC20906412 has been identified as a promising lead compound for cancer therapy due to its inhibitory action on PARP10, an enzyme implicated in DNA damage repair pathways.[\[1\]](#)[\[2\]](#)

Property	Value
ZINC ID	ZINC20906412
Molecular Formula	C17H17N7O4S
Molecular Weight	415.43 g/mol
SMILES	<chem>O=C(CSC1=NNC(N/N=C\C2=CC=C(O)C=C2)=N1)NC3=CC=CC(N(O)O)=C3</chem>
Target	Poly(ADP-ribose) Polymerase-10 (PARP10)
Therapeutic Potential	Cancer Treatment

Structural Visualization

The two-dimensional and a representative three-dimensional structure of **ZINC20906412** are crucial for understanding its interaction with the target protein.

2D Structure

The 2D structure of **ZINC20906412** illustrates the atomic connectivity and bond arrangements within the molecule.

2D chemical structure of **ZINC20906412**.

3D Structure (Conceptual)

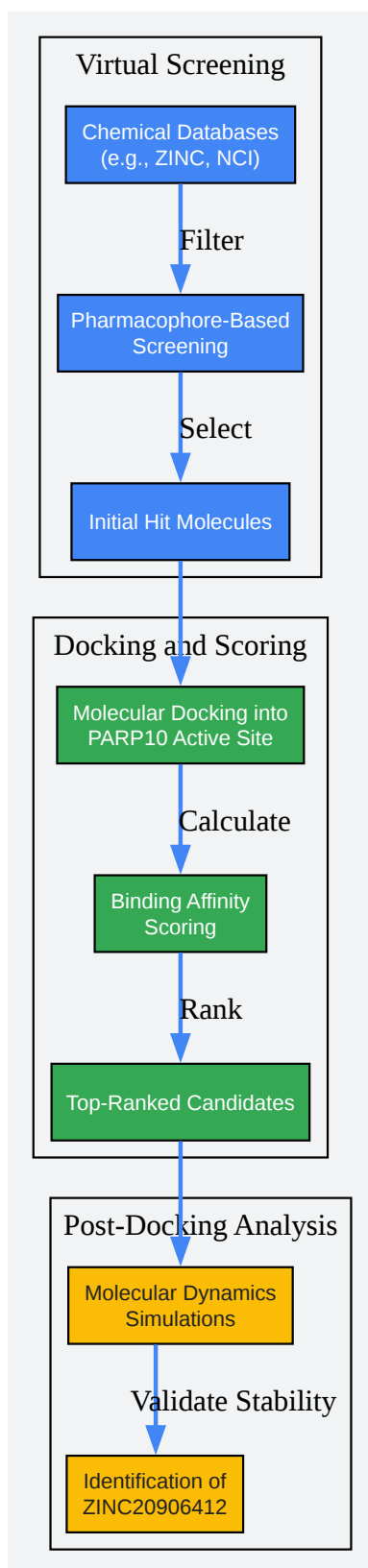
A conceptual 3D representation highlights the spatial arrangement of the atoms, which is critical for its binding to the PARP10 active site. The SMILES string can be used in molecular modeling software to generate and visualize the 3D conformers. Due to the limitations of this format, a static 3D representation is not feasible. Researchers are encouraged to use molecular visualization tools like PyMOL, Chimera, or similar software to explore the 3D structure from the provided SMILES data.

Experimental Protocols

The identification of **ZINC20906412** as a PARP10 inhibitor was the result of a multi-step in-silico process, as detailed in the work by Lotfi et al.^{[1][2]}

Virtual Screening Workflow

The process began with a pharmacophore-based virtual screening of chemical databases to identify compounds with the potential to bind to the PARP10 active site.



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Workflow for the identification of **ZINC20906412**.

Molecular Docking

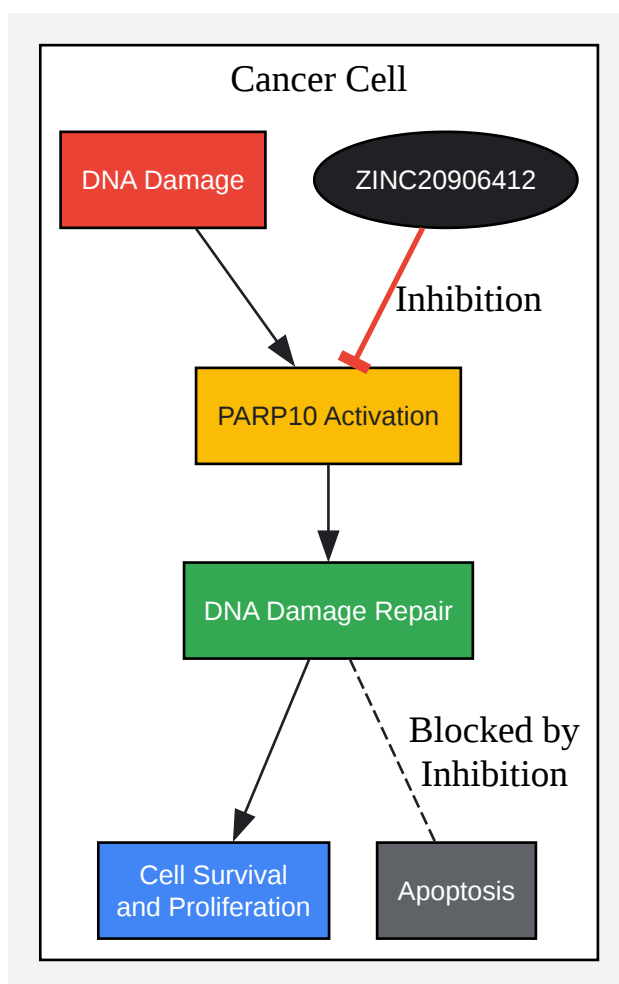
Following the initial screening, molecular docking studies were performed to predict the binding mode and affinity of the candidate compounds within the PARP10 active site. This step is crucial for understanding the specific interactions that contribute to the inhibitory activity.

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex and further validate the docking results, classical molecular dynamics (MD) simulations were conducted. These simulations provide insights into the dynamic behavior of the compound within the binding pocket over time.

Signaling Pathway Context

PARP10 is involved in the DNA Damage Response (DDR) pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.



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Simplified signaling pathway of PARP10 inhibition.

Conclusion

ZINC20906412 represents a significant lead compound in the development of novel cancer therapies targeting PARP10. The in-silico methodologies employed in its discovery provide a robust framework for identifying and optimizing potent and selective inhibitors. Further experimental validation is necessary to fully elucidate its therapeutic potential.

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References

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